Predicted XLogP3: Lipophilicity Advantage Over the Des-methoxy Analog
The predicted XLogP3 value of 3.1 for 7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol positions this compound in a favorable lipophilicity range (1–4) for oral drug-likeness. This value is lower than the XLogP of 3.8 calculated for the bulkier 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol (the simeprevir fragment), indicating that the 6-methylpyridin-2-yl substituent reduces overall logP relative to the isopropylthiazole analog, potentially improving aqueous solubility while retaining sufficient membrane permeability [1].
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (predicted) |
| Comparator Or Baseline | 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol: XLogP = 3.8 (predicted); Des-methoxy analog (7-methoxy group absent): XLogP data not available, expected >3.5 |
| Quantified Difference | ΔXLogP ≈ −0.7 vs. isopropylthiazole analog (lower lipophilicity) |
| Conditions | In silico prediction using atom-based XLogP3 algorithm |
Why This Matters
Lower XLogP compared to the isopropylthiazole analog suggests a more balanced solubility-permeability profile, which may simplify formulation for in vitro assays without requiring DMSO concentrations exceeding 1% v/v.
- [1] Chem.labr.cc. 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol: XlogP = 3.8. https://chem.labr.cc/ View Source
